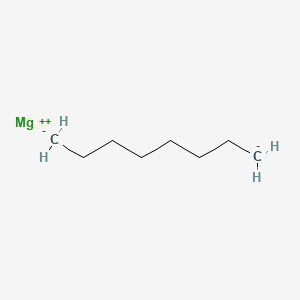
Magnesium octane-1,8-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium octane-1,8-diide is an organomagnesium compound that features two magnesium atoms bonded to the terminal carbon atoms of an octane chain This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium octane-1,8-diide can be synthesized through the reaction of 1,8-diiodooctane with magnesium metal in an ethereal solvent such as diethyl ether. The reaction typically proceeds as follows: [ \text{C}8\text{H}{16}\text{I}_2 + 2\text{Mg} \rightarrow \text{C}8\text{H}{16}\text{Mg}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve similar methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium octane-1,8-diide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can reduce various organic compounds, acting as a strong nucleophile.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves reactions with carbonyl compounds under anhydrous conditions.
Substitution: Reactions with alkyl halides or other electrophiles in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Magnesium oxide and octane derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New carbon-carbon bonds forming various organic products.
Aplicaciones Científicas De Investigación
Magnesium octane-1,8-diide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which magnesium octane-1,8-diide exerts its effects involves the transfer of electrons from the magnesium atoms to the organic substrate. This electron transfer facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules.
Comparación Con Compuestos Similares
- Magnesium ethylate
- Magnesium butylate
- Magnesium hexylate
Comparison: Magnesium octane-1,8-diide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other magnesium organometallics might not be as effective.
Propiedades
Número CAS |
36706-76-0 |
|---|---|
Fórmula molecular |
C8H16Mg |
Peso molecular |
136.52 g/mol |
Nombre IUPAC |
magnesium;octane |
InChI |
InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2 |
Clave InChI |
RDPWYYYJHCTTBT-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]CCCCCC[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
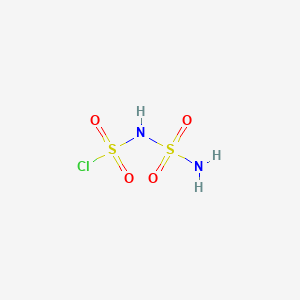
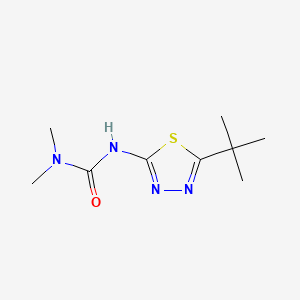
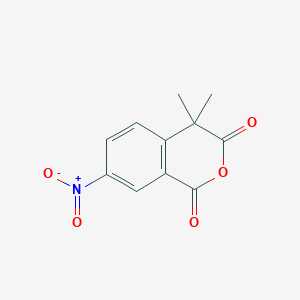
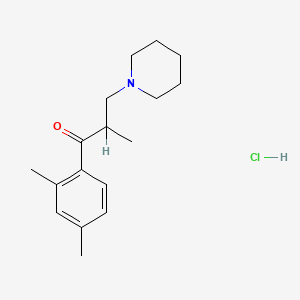
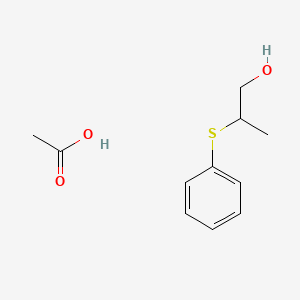
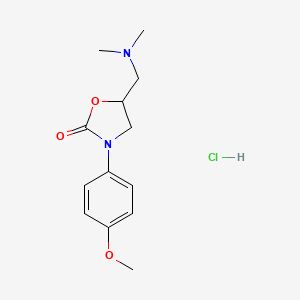
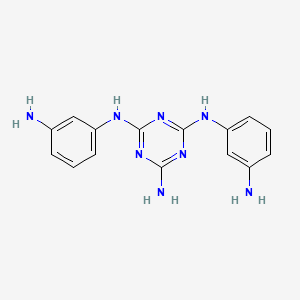
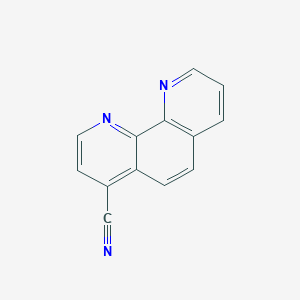
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
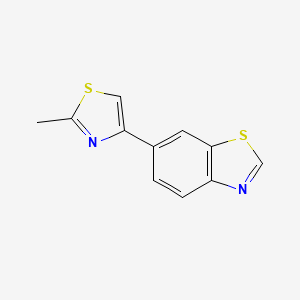
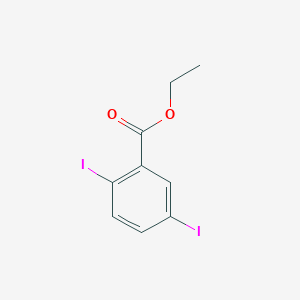
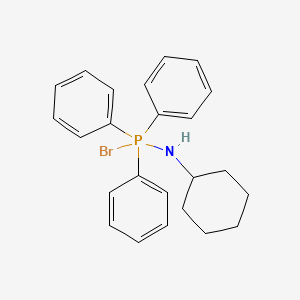
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
